molecular formula C18H18ClF2N3O3S B11260474 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,4-difluorophenyl)acetamide

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,4-difluorophenyl)acetamide

Cat. No.: B11260474
M. Wt: 429.9 g/mol
InChI Key: MJQXFZPGBVFCNE-UHFFFAOYSA-N
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Description

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazine ring, a chlorobenzyl group, and a difluorophenyl acetamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiadiazine ring: This can be achieved by reacting appropriate amines with sulfur-containing reagents under controlled conditions.

    Introduction of the chlorobenzyl group: This step involves the substitution reaction where the chlorobenzyl group is introduced to the thiadiazine ring.

    Attachment of the difluorophenyl acetamide moiety: This final step involves the acylation reaction where the difluorophenyl acetamide group is attached to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA),

Properties

Molecular Formula

C18H18ClF2N3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C18H18ClF2N3O3S/c19-15-5-2-1-4-13(15)11-23-8-3-9-24(28(23,26)27)12-18(25)22-14-6-7-16(20)17(21)10-14/h1-2,4-7,10H,3,8-9,11-12H2,(H,22,25)

InChI Key

MJQXFZPGBVFCNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)N(C1)CC(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=CC=C3Cl

Origin of Product

United States

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